Praseodymium 2,4-Pentanedionate

Description

Properties

IUPAC Name |

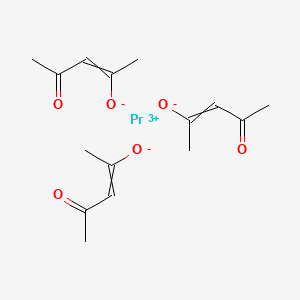

4-oxopent-2-en-2-olate;praseodymium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXQKISUYACYGB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21O6Pr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Trialkoxypraseodymium and Acetylacetone

The reaction between trialkoxypraseodymium (Pr(OR)₃) and acetylacetone (Hacac) represents a foundational method for synthesizing praseodymium 2,4-pentanedionate . This approach leverages the lability of alkoxide ligands, enabling ligand substitution under mild conditions. A typical procedure involves dissolving Pr(OCH₂CH₂OCH₃)₃ in anhydrous tetrahydrofuran (THF) and adding acetylacetone dropwise at 0°C. The reaction proceeds via the equation:

Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents ligand degradation |

| Solvent | THF | Enhances ligand solubility |

| Molar ratio (Hacac:Pr) | 3.2:1 | Minimizes unreacted Pr(OR)₃ |

Yields typically exceed 80%, though the product often crystallizes as the dihydrate Pr(acac)₃(H₂O)₂ . Anhydrous forms remain elusive due to the propensity of lanthanide acetylacetonates to form oxo-clusters upon dehydration .

Metathesis Reactions with Praseodymium Chloride

Praseodymium chloride (PrCl₃) reacts with alkali metal acetylacetonates (e.g., Na(acac) or Li(acac)) to yield the target compound. However, this route faces challenges with stoichiometric byproducts. For instance, combining PrCl₃ and Na(acac) in a 1:3 molar ratio in ethanol produces:

Despite theoretical simplicity, competing reactions generate mixed-ligand species such as NaPr(acac)₄Cl, which complicate purification . The table below contrasts outcomes using different counterions:

| Counterion | Solvent | Byproducts | Yield (%) |

|---|---|---|---|

| Na⁺ | Ethanol | NaPr(acac)₄Cl | 65 |

| Li⁺ | THF | LiPr(acac)₄ | 72 |

| K⁺ | Acetone | K₃[Pr(acac)₆] | 58 |

Lithium-based systems exhibit superior selectivity due to reduced ion pairing in THF, though residual LiPr(acac)₄ necessitates chromatographic separation .

Solid-State Synthesis Approaches

Solid-phase reactions between PrCl₃ and sodium acetylacetonate under mechanochemical conditions offer solvent-free advantages. Ball milling reactants at 300 RPM for 2 hours yields Pr(acac)₃ alongside NaCl, which is removed via sublimation at 200°C under vacuum . This method achieves 70–75% purity, with energy-dispersive X-ray spectroscopy (EDX) confirming residual NaCl ≤ 3 wt%.

Post-Synthetic Modifications and Hydrate Management

The dihydrate Pr(acac)₃(H₂O)₂ dominates synthetic outputs, characterized by monoclinic crystals (space group P2₁/c) with Pr–O bond lengths of 2.45–2.49 Å . Dehydration attempts under dynamic vacuum (10⁻³ mbar, 120°C) induce oxo-cluster formation:

This transformation, verified by thermogravimetric analysis (TGA), precludes isolation of anhydrous Pr(acac)₃ and necessitates careful handling under inert atmospheres .

Spectroscopic and Crystallographic Validation

Successful synthesis is confirmed through:

Chemical Reactions Analysis

Types of Reactions: Praseodymium 2,4-pentanedionate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form praseodymium oxides.

Reduction: Reduction reactions can lead to the formation of lower oxidation state praseodymium compounds.

Substitution: The ligands in the complex can be substituted with other ligands to form new coordination compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: Various ligands such as water, ammonia, and other chelating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Praseodymium oxide (Pr2O3)

Reduction: Praseodymium (II) compounds

Substitution: New praseodymium coordination complexes

Scientific Research Applications

Chemical Applications

Catalysis and Synthesis:

Praseodymium 2,4-pentanedionate serves as an effective catalyst in organic reactions and is a precursor for synthesizing other praseodymium complexes. Its ability to facilitate various chemical transformations makes it valuable in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form higher oxidation state praseodymium complexes. |

| Reduction | Capable of being reduced to lower oxidation state complexes. |

| Substitution | Pentane-2,4-dionate ligands can be replaced with other ligands. |

Biological Applications

Imaging and Therapeutics:

Research indicates potential uses of this compound in biological imaging and as a contrast agent for magnetic resonance imaging (MRI). Its unique properties allow it to enhance imaging quality, which is crucial for accurate diagnostics.

Drug Delivery Systems:

Studies are exploring its application in targeted drug delivery systems. The compound's coordination chemistry may enable the design of novel therapeutic agents that can selectively deliver drugs to specific tissues or cells.

Material Science Applications

Advanced Materials:

This compound is integral in producing high-performance materials such as advanced ceramics and phosphors used in lighting and display technologies. Its incorporation into material matrices enhances their luminescent properties and thermal stability.

Case Study: YAG:Pr Nanoparticles

A notable study demonstrated the use of praseodymium-doped yttrium aluminum garnet (YAG) nanoparticles synthesized via a sol-gel method. These nanoparticles exhibited promising characteristics for X-ray inducible photodynamic therapy (X-PDT), showcasing their potential in biomedical applications .

Industrial Applications

Production Techniques:

In industrial settings, this compound is utilized in the synthesis of mixed metal oxides and other advanced materials through methods such as dip-coating and calcination. These processes allow for the creation of materials with enhanced properties suitable for various technological applications .

Mechanism of Action

The mechanism by which Praseodymium 2,4-pentanedionate exerts its effects depends on its specific application. In catalysis, the compound may act as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Praseodymium 2,4-pentanedionate belongs to the lanthanide acetylacetonate family. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Lanthanum(III) acetylacetonate | La(C₅H₇O₂)₃·xH₂O | 442.24 | 14637-84-4 |

| Neodymium(III) acetylacetonate | Nd(C₅H₇O₂)₃·xH₂O | 444.52 | 14553-08-3 |

| Samarium(III) acetylacetonate | Sm(C₅H₇O₂)₃·xH₂O | 450.68 | 14589-42-5 |

| Palladium(II) acetylacetonate | Pd(C₅H₇O₂)₂ | 304.92 | 14024-61-4 |

Key Observations :

- Molecular Weight : Lanthanide acetylacetonates exhibit higher molecular weights (~440–450 g/mol) compared to transition metal analogs like palladium(II) acetylacetonate (304.92 g/mol) due to the larger ionic radii of lanthanides .

- Hydration : Most rare-earth acetylacetonates are hydrated (e.g., Pr, La, Nd), while transition metal variants like Pd(acac)₂ are typically anhydrous .

Physical and Chemical Properties

Melting Points and Stability:

| Compound | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|

| This compound | 146–147 | Not reported |

| Neodymium(III) acetylacetonate | 160–162 | >250 |

| Palladium(II) acetylacetonate | 210 (dec.) | 210 (decomposes) |

Key Observations :

- Rare-earth acetylacetonates generally have lower melting points (146–162°C) compared to transition metal derivatives like Pd(acac)₂ (210°C) .

- Thermal stability varies, with lanthanide compounds often decomposing at higher temperatures (>250°C), making them suitable for high-temperature applications like chemical vapor deposition .

Key Observations :

- Rare-earth acetylacetonates are favored in materials science (e.g., magnets, luminescent materials), whereas transition metal derivatives excel in organic catalysis (e.g., cross-coupling reactions) .

- Praseodymium’s redox activity (Pr³⁺/Pr⁴⁺) makes it useful in electrocatalysis , contrasting with Pd(acac)₂’s role in hydrogenation or carbon-carbon bond formation .

Key Observations :

- All compounds require strict handling protocols (gloves, ventilation).

- Palladium derivatives pose higher ocular risks (H318 vs. H319 for lanthanides) .

Purity and Commercial Specifications

| Compound | Typical Purity | Key Impurities Monitored |

|---|---|---|

| This compound | ≥99.0% | Residual solvents, H₂O |

| Terbium(III) acetylacetonate | 99.9% (REO) | Rare-earth oxides (REO) |

| Palladium(II) acetylacetonate | 97–99% | Heavy metals (e.g., Pb) |

Key Observations :

- Higher purity (≥99.9%) is critical for electronic-grade materials (e.g., terbium in phosphors), while catalysis may tolerate lower grades (97–99%) .

Biological Activity

Praseodymium 2,4-pentanedionate, also known as praseodymium(III) hexafluoro-2,4-pentanedionate, is an organometallic compound that has garnered interest in various fields including materials science and biomedicine. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in biomedical research.

- Molecular Formula : C₁₅H₃F₁₈O₆Pr

- Molecular Weight : 762.06 g/mol

- CAS Number : 47814-20-0

- InChI Key : SKKOUYOCVZQSKB-UHFFFAOYSA-N

Praseodymium compounds, including this compound, exhibit unique interactions with biological systems due to their metal ion properties. The biological activity can be attributed to several mechanisms:

- Metal Ion Interaction : Praseodymium ions can interact with various biomolecules, influencing enzymatic activity and cellular signaling pathways.

- Antioxidant Properties : Some studies suggest that praseodymium complexes may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary research indicates that praseodymium compounds may possess antimicrobial properties against certain pathogens.

Case Studies and Research Findings

- Antioxidant Activity

- Antimicrobial Studies

- Cellular Studies

Safety and Toxicology

Despite its potential benefits, safety data indicate that this compound can cause skin and eye irritation upon exposure. It is classified under GHS hazard statements as causing serious eye irritation and respiratory irritation . Proper handling and safety measures are essential when working with this compound.

| Hazard Classification | Description |

|---|---|

| Skin Irritation | Causes skin irritation upon contact |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

Applications in Biomedical Research

The unique properties of this compound make it a candidate for various applications:

- Drug Development : Its ability to interact with biological molecules positions it as a potential lead compound for developing new therapeutic agents.

- Nanotechnology : The compound's properties are being explored for use in nanocarriers for drug delivery systems.

- Diagnostic Tools : Due to its fluorescent properties, it may be utilized in imaging techniques for biological studies.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Praseodymium 2,4-Pentanedionate, and how is purity validated?

- Methodology : this compound is typically synthesized by reacting praseodymium chloride (PrCl₃) with acetylacetone (2,4-pentanedione) in a basic aqueous solution. The reaction is refluxed to ensure complete chelation, followed by crystallization in non-polar solvents like hexane. Purity validation involves elemental analysis to confirm Pr content (31.8–32.2%) and thermogravimetric analysis (TGA) to assess thermal stability. Melting point determination (146–147°C) and FT-IR spectroscopy (to confirm β-diketonate ligand coordination) are standard characterization steps .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- FT-IR : Identify characteristic peaks for the β-diketonate ligand, such as C=O stretching (~1600 cm⁻¹) and C-H bending (~1520 cm⁻¹).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the octahedral geometry around the Pr³⁺ ion. Powder XRD confirms phase purity.

- Elemental Analysis : Quantify Pr content via inductively coupled plasma mass spectrometry (ICP-MS) to ensure stoichiometric consistency .

Q. What solvents are suitable for dissolving this compound, and what safety precautions are necessary?

- Methodology : The compound is soluble in acetylacetone, toluene, and chloroform but insoluble in water. For safe handling, use inert-atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis. Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Waste disposal must comply with hazardous metal regulations .

II. Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance the yield of this compound in non-aqueous systems?

- Methodology :

- Solvent Selection : Use anhydrous solvents (e.g., THF or DMF) under nitrogen to minimize side reactions.

- Stoichiometry : Adjust the molar ratio of PrCl₃ to acetylacetone (e.g., 1:3.5) to account for ligand volatility.

- Reaction Time : Extend reflux duration (up to 48 hours) to improve crystallinity. Monitor progress via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (~300–400 nm) .

Q. What role does this compound play in catalytic applications, and how does its performance compare to other lanthanide β-diketonates?

- Methodology : Praseodymium β-diketonates are explored as precursors for thin-film deposition (e.g., chemical vapor deposition) due to their volatility. Comparative studies with samarium or lanthanum analogs (e.g., catalytic activity in oxidation reactions) require kinetic assays (e.g., turnover frequency measurements) and surface analysis (e.g., XPS for oxidation state determination). Note that Pr³⁺’s paramagnetism complicates NMR-based mechanistic studies, necessitating alternative techniques like EPR .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodology : Discrepancies may arise from variations in crystallinity or trace solvent retention. Replicate solubility tests in rigorously dried solvents (e.g., molecular sieves for toluene). Use dynamic light scattering (DLS) to detect colloidal aggregates. Cross-reference with thermogravimetric analysis (TGA) to identify solvent residues .

Q. What challenges arise in interpreting spectroscopic data for this compound due to its electronic structure?

- Methodology : Pr³⁺’s 4f² configuration results in strong spin-orbit coupling, broadening UV-Vis absorption bands. For accurate interpretation, use low-temperature measurements to reduce thermal noise. Pair spectroscopic data with computational methods (e.g., DFT calculations) to assign electronic transitions. Avoid overreliance on NMR due to paramagnetic line broadening; instead, use XAS (X-ray absorption spectroscopy) for local structure analysis .

III. Methodological Best Practices

- Data Reproducibility : Document reaction conditions (humidity, solvent batch) meticulously, as lanthanide β-diketonates are sensitive to trace moisture .

- Safety Compliance : Follow GHS guidelines for eye protection (P305+P351+P338) and waste disposal (H318) .

- Literature Review : Use federated search tools (e.g., CAS SciFinder) to aggregate data on analogous lanthanide complexes, leveraging structural and functional similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.